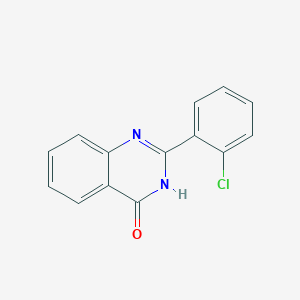

2-(2-Chlorophenyl)quinazolin-4-ol

描述

Structure

3D Structure

属性

分子式 |

C14H9ClN2O |

|---|---|

分子量 |

256.68 g/mol |

IUPAC 名称 |

2-(2-chlorophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |

InChI 键 |

CYFBBWSUIVQAFO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Chlorophenyl Quinazolin 4 Ol and Its Analogs

Conventional Synthetic Routes to Quinazolin-4-one Derivatives

Traditional methods for constructing the quinazolin-4-one ring system have been well-established for decades. These routes often involve high temperatures and long reaction times but remain fundamental in organic synthesis. The primary starting materials for these syntheses are typically derivatives of anthranilic acid.

Cyclization Reactions from Anthranilic Acid Derivatives

One of the most fundamental approaches to quinazolin-4-one synthesis involves the cyclization of N-acylated anthranilic acid derivatives. A classic example is the Niementowski quinazoline (B50416) synthesis , which involves the thermal condensation of anthranilic acid with an amide. wikipedia.orgnih.gov For instance, heating anthranilic acid with formamide (B127407) leads to the formation of quinazolin-4-one. generis-publishing.com This reaction proceeds by initial N-acylation of the anthranilic acid followed by intramolecular cyclization and dehydration to form the heterocyclic ring. wikipedia.orggeneris-publishing.com

Another widely employed two-step method proceeds through a 2,3,1-benzoxazin-4-one intermediate. In this approach, anthranilic acid is first acylated, for example, with 2-chlorobenzoyl chloride in a solvent like pyridine, to yield N-(2-chlorobenzoyl)anthranilic acid. This intermediate is then cyclized by dehydration, often using acetic anhydride (B1165640), to form 2-(2-chlorophenyl)-3,1-benzoxazin-4-one. This reactive benzoxazinone (B8607429) can then be treated with a suitable nitrogen source, such as ammonia (B1221849) or hydrazine (B178648) hydrate (B1144303), to yield the desired 2-(2-chlorophenyl)quinazolin-4-ol or its N-amino analog, respectively. uin-malang.ac.id The reaction of the benzoxazinone intermediate with hydrazine hydrate has been shown to produce 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id

Table 1: Conventional Cyclization Approaches to Quinazolin-4-one Analogs

| Starting Material | Reagents | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Anthranilic acid | Formamide | N-Formylanthranilic acid | Quinazolin-4-one | generis-publishing.com |

| Anthranilic acid | 2-Chlorobenzoyl chloride, then Acetic Anhydride | 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one | This compound (with NH₃) | uin-malang.ac.id |

| 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | - | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |

Condensation Reactions with Aldehydes and Amines

Condensation reactions provide a versatile route to 2-substituted quinazolin-4-ones. These reactions typically involve the condensation of an anthranilic acid derivative, an aldehyde, and an amine source. A common starting material for this approach is 2-aminobenzamide (B116534) (anthranilamide), which can undergo a cyclocondensation reaction with an aldehyde. mdpi.comresearchgate.net

For the synthesis of the target compound, this would involve the reaction of 2-aminobenzamide with 2-chlorobenzaldehyde. The reaction initially forms a Schiff base intermediate, which then undergoes oxidative intramolecular cyclization to yield this compound. This oxidation can be achieved using various reagents or, in some cases, by aerobic oxidation. researchgate.net A limitation of traditional methods is the need for stoichiometric amounts of often toxic oxidizing agents like potassium permanganate (B83412) or manganese dioxide. google.com

Alternatively, a three-component reaction can be employed using anthranilic acid, an amine, and an orthoester (which serves as a source for the C2-carbon and its substituent). researchgate.netresearchgate.net For example, the reaction of anthranilic acid, an amine, and triethyl orthoformate can produce 2-unsubstituted-3-substituted quinazolin-4-ones. tandfonline.com

Advanced and Green Chemistry Approaches in Quinazolinone Synthesis

In response to the demand for more environmentally friendly and efficient chemical processes, modern synthetic methodologies have been developed. These include microwave-assisted synthesis, the use of catalysts to improve reaction conditions, and one-pot strategies that reduce waste and simplify procedures.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.govresearchgate.net This technology has been successfully applied to the synthesis of quinazolinones.

The Niementowski reaction, which traditionally requires high temperatures and long hours, can be significantly accelerated under microwave conditions. nih.govfrontiersin.org Similarly, the condensation of anthranilamide with aldehydes is amenable to microwave assistance. nih.gov A direct comparison for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its benzoxazinone precursor and hydrazine hydrate highlighted the benefits of this approach. The reaction, which required 10 hours of conventional heating to achieve a 79% yield, was completed in just 5 minutes under microwave irradiation (800W) with an improved yield of 87%. uin-malang.ac.id

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Time | Yield | Ref. |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one + Hydrazine hydrate | Conventional Heating | 10 h | 79% | uin-malang.ac.id |

| 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one + Hydrazine hydrate | Microwave (800W) | 5 min | 87% | uin-malang.ac.id |

| 2-Aminobenzophenone + Urea | Conventional Heating | 18 h | 78% | nih.gov |

| 2-Aminobenzophenone + Urea | Microwave | 30 min | 92% | nih.gov |

Catalyst-Mediated Synthesis (e.g., Aluminum Sulfate)

The use of catalysts is a cornerstone of green chemistry, as it can enable reactions under milder conditions, reduce waste, and improve selectivity. A wide array of catalysts have been employed for quinazolinone synthesis.

While specific data for aluminum sulfate (B86663) in the synthesis of this compound is not detailed, its utility in related reactions is known. For instance, aluminum sulfate has been used as a catalyst in the one-pot condensation reaction between isatoic anhydride, aromatic aldehydes, and anilines in refluxing ethanol (B145695) to produce quinazoline derivatives.

Numerous other catalysts have proven effective. Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are commonly used to facilitate the one-pot synthesis of quinazolin-4-ones from anthranilamide and aldehydes. researchgate.net Heteropolyacids have also been used as efficient catalysts, particularly in conjunction with microwave irradiation. researchgate.net Furthermore, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to effectively catalyze the three-component reaction of anthranilic acid, amines, and orthoesters under solvent-free conditions. researchgate.net Organocatalysts, such as p-sulfonic acid calix researchgate.netarene, have also been utilized for the cyclo-condensation of anthranilamide with aldehydes in water, representing a particularly green approach. frontiersin.org

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for quinazolin-4-one derivatives.

An efficient one-pot, three-component synthesis involves the reaction of anthranilic acid, an amine, and an orthoester or formic acid. researchgate.net These reactions can be performed under solvent-free conditions or with microwave assistance, often providing high yields in a short amount of time. researchgate.netrsc.org For example, a cyclocondensation of anthranilic acid, an amine, and an orthoester can be achieved in minutes under microwave irradiation. rsc.org

Another effective one-pot approach involves the reaction of 2-aminobenzamide with various aldehydes. Using a catalyst such as p-toluenesulfonic acid, this method provides a convenient route to a range of 2-substituted quinazolin-4-ones. researchgate.net These strategies streamline the synthesis by avoiding the isolation of intermediates, thereby saving time and reducing the use of solvents for purification. An eco-efficient method for synthesizing quinazoline-2,4(1H,3H)-diones has also been reported, involving a one-pot reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water at room temperature. researchgate.net

Strategies for Preparation of Specific Precursors and Key Intermediates

The formation of the quinazolin-4-ol ring system relies on the availability of appropriately substituted benzene-ring precursors, primarily derivatives of anthranilic acid and 2-aminobenzamide. These molecules contain the requisite ortho-amino and carboxyl (or carboxyl equivalent) functionalities necessary for the cyclization step that forms the heterocyclic core.

N-Acylanthranilic Acids:

One of the most fundamental precursors is N-acylanthranilic acid. The acylation of the amino group of anthranilic acid serves to introduce the atoms that will ultimately form part of the pyrimidinone ring of the quinazolinone. For the synthesis of the parent compound, this compound, the corresponding N-(2-chlorobenzoyl)anthranilic acid would be a key intermediate.

A common laboratory method for the preparation of N-acylanthranilic acids involves the reaction of anthranilic acid with an acid anhydride. For instance, N-acetylanthranilic acid is readily synthesized by heating anthranilic acid with acetic anhydride. wikipedia.orgudel.edu This reaction proceeds through a non-isolated benzisoxazinone intermediate, which is subsequently hydrolyzed to yield the final product. udel.edu Alternative starting materials include isatoic anhydride, which can also react with acetic anhydride to produce N-acetylanthranilic acid. chemicalbook.com More advanced industrial methods include the palladium-catalyzed carbonylation of 2-bromoacetanilide. wikipedia.org

2-Aminobenzamide and its Derivatives:

2-Aminobenzamide is a versatile and widely used precursor for quinazolinone synthesis. It can be cyclized with aldehydes or their equivalents to form the quinazolinone skeleton. nih.govresearchgate.net The primary method for synthesizing 2-aminobenzamide and its N-substituted derivatives starts from isatoic anhydride. nih.govresearchgate.net The reaction involves the nucleophilic attack of an amine on the anhydride, leading to the opening of the six-membered ring to form the desired 2-aminobenzamide. This method is adaptable, and a variety of amines can be used to produce a library of N-substituted 2-aminobenzamides. nih.govresearchgate.net Both conventional heating in solvents like DMF and microwave-assisted protocols have been successfully employed, with the latter often providing the advantages of shorter reaction times and improved efficiency. nih.govresearchgate.net

Other synthetic approaches include the palladium-catalyzed carbonylation and subsequent amination of anilines, which can be performed without the need for protecting the aniline (B41778) functionality. google.com One-pot syntheses have also been developed, for instance, starting from 2-amino-3-methylbenzoic acid to produce halogenated N,3-dimethylbenzamides. sioc-journal.cn

| Product Name | Reactant Amine | Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)benzamide | 4-Fluoroaniline | A (Conventional), B (Microwave) | 72 (A), 65 (B) | 122 |

| 2-Amino-N-(4-chlorophenyl)benzamide | 4-Chloroaniline | A (Conventional), B (Microwave) | 80 (A), 70 (B) | 147 |

| 2-Amino-N-(p-tolyl)benzamide | p-Toluidine | A (Conventional) | 97 | 149 |

| 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | 3,4,5-Trimethoxyaniline | A (Conventional) | 75 | 217 |

2-Amino-N'-aroylbenzohydrazides:

For the synthesis of more complex quinazolinone analogs or related heterocyclic systems, 2-amino-N'-aroylbenzohydrazides serve as important intermediates. These diacylhydrazine structures can be synthesized by forming an amide bond between an activated anthranilic acid derivative and a suitable hydrazide. nih.gov A common method involves the in situ formation of the anthraniloyl chloride, which then reacts with the desired aryl or heteroaryl hydrazide. nih.gov

Methodologies for Chemical Derivatization and Structural Diversification

The structural diversity of the quinazolin-4-ol library is achieved by introducing various substituents at different positions of the heterocyclic core. The most common sites for modification are positions 2, 3, and 4, as well as the fused benzene (B151609) ring.

Derivatization at Position 4:

The oxygen atom at the C4 position is a key handle for derivatization. It exists in tautomeric equilibrium with the 4-hydroxy form. A crucial reaction for diversification is the conversion of the 4-oxo group into a 4-chloro group, typically using reagents like phosphorus oxychloride (POCl₃). This creates a highly reactive 4-chloroquinazoline (B184009) intermediate. chemimpex.com The chlorine atom at C4 is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This nucleophilic aromatic substitution reaction is a powerful tool for introducing diverse functional groups and building extensive libraries of 4-substituted quinazolines. nih.govnih.gov

Derivatization at Position 3:

The nitrogen atom at position 3 can be alkylated or arylated to generate N-substituted quinazolinones. This is often achieved by reacting a pre-formed quinazolin-4-one with an appropriate alkyl or aryl halide in the presence of a base. An alternative strategy involves a copper-catalyzed cascade reaction between 2-isocyanobenzoates and amines. acs.orgorganic-chemistry.org This method allows for the direct synthesis of 3-substituted quinazolin-4-ones, with the reaction proceeding at ambient temperature for aliphatic amines and under microwave irradiation for anilines. acs.org

Derivatization at Position 2:

The substituent at the C2 position, such as the 2-chlorophenyl group in the title compound, is typically introduced during the initial ring-forming cyclization reaction. This is commonly accomplished by condensing a precursor like anthranilamide or anthranilic acid with a corresponding aldehyde (e.g., 2-chlorobenzaldehyde) or carboxylic acid derivative. nih.govresearchgate.net

Derivatization of the Benzene Ring:

Further structural diversification can be achieved by introducing substituents onto the fused benzene ring of the quinazolinone core. For example, starting with a substituted anthranilic acid or 2-aminobenzamide allows for the synthesis of quinazolinones with functionalities such as nitro or methoxy (B1213986) groups. mdpi.comresearchgate.net These groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated to introduce various side chains. mdpi.comresearchgate.net Click chemistry has also been employed for diversification, where an alkyne group is introduced onto the quinazoline core, followed by a cycloaddition reaction with various azides to form triazole-linked derivatives. nih.gov

| Starting Material | Reagents and Conditions | Modification Type | Product Example | Reference |

|---|---|---|---|---|

| 8-Amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one | Chloroacetyl chloride, Na₂CO₃, THF, rt | N-Acylation at position 8 | 2-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide | mdpi.com |

| 8-Amino-2-(3-methoxynaphthalen-2-yl)quinazolin-4(3H)-one | Cyclopropylamine, THF, Autoclave, 100 °C | N-Alkylation of side chain | 2-(Cyclopropylamino)-N-(2-(3-methoxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide | mdpi.com |

| 2-Phenyl-4(3H)-quinazolinone | Propargyl bromide, K₂CO₃, DMF | O-Alkynylation at position 4 | 4-(Prop-2-yn-1-yloxy)-2-phenylquinazoline | nih.gov |

| 4-(Prop-2-yn-1-yloxy)-2-phenylquinazoline | 2-Chloro-N-phenylacetamide (azide precursor) | Click Chemistry (Triazole formation) | 2-((1-(4-((2-Phenylquinazolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-phenylacetamide | nih.gov |

| 2-Isocyanobenzoate | Tryptamine, Et₃N, Cu(OAc)₂·H₂O, air, rt | C3-Alkylation via isocyanide insertion | 3-(2-(1H-Indol-3-yl)ethyl)quinazolin-4(3H)-one | acs.org |

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Quinazolin 4 Ol Derivatives

Influence of Substituents on the Phenyl Ring at C-2 of the Quinazolinone Nucleus

The substitution pattern on the phenyl ring attached to the second carbon (C-2) of the quinazolinone core is a primary determinant of the molecule's biological profile. The nature and position of these substituents can significantly modulate the compound's interaction with its biological targets.

Role of Halogenation (e.g., Ortho-Chloro Substitution)

Halogenation of the C-2 phenyl ring has been a focal point of SAR studies, with the ortho-chloro substitution being particularly noteworthy. The presence of a chlorine atom at the ortho position of the phenyl ring is a recurring feature in many biologically active quinazolinone derivatives. This specific substitution has been shown to enhance a variety of pharmacological effects, including anticonvulsant and anti-inflammatory activities.

The electron-withdrawing nature and the steric bulk of the ortho-chloro group are believed to play a crucial role in the observed activity. It is hypothesized that this substituent helps to lock the phenyl ring in a specific conformation relative to the quinazolinone nucleus, which may be optimal for receptor binding. Studies have demonstrated that the presence of a halogen, particularly chlorine or fluorine, at the ortho position of the 2-phenyl ring is often associated with potent anticonvulsant properties. For instance, in a series of 2-phenyl-3-(substituted)-quinazolin-4(3H)-ones, the derivative with a 2-chlorophenyl group at C-2 exhibited significant anticonvulsant activity.

Furthermore, the position of the halogen on the phenyl ring is critical. Comparative studies have indicated that ortho-substituted derivatives are often more potent than their meta- or para-substituted counterparts. The introduction of a second halogen, such as in a 2,4-dichloro or 2,6-dichloro phenyl derivative, can further modulate the activity, sometimes leading to an increase or decrease in potency depending on the specific biological target.

Impact of Methoxy (B1213986) and Other Aromatic/Alkyl Groups

Beyond halogenation, the introduction of other functional groups, such as methoxy and various aromatic or alkyl moieties, at the C-2 phenyl ring has been explored to fine-tune the biological activity of quinazolinone derivatives. A methoxy group, being an electron-donating group, can have a distinct electronic influence compared to halogens.

In several studies, the presence of a methoxy group on the C-2 phenyl ring has been linked to significant biological activities, including antimicrobial and anticancer effects. The position of the methoxy group is also crucial. For example, a 4-methoxy substitution has been found to be favorable for certain activities, potentially due to its ability to participate in hydrogen bonding or its optimal electronic properties for target interaction.

The replacement of the phenyl ring with other aromatic or heterocyclic systems, or the introduction of alkyl groups, has also been investigated. The rationale behind these modifications is to explore different spatial arrangements and electronic environments that might lead to enhanced or novel biological activities. For instance, the incorporation of a furan (B31954) or thiophene (B33073) ring instead of the phenyl ring can alter the molecule's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Effects of Substitutions at the N-3 Position

Amino and Substituted Amino Moieties

The incorporation of an amino group or substituted amino moieties at the N-3 position has been a successful strategy in the development of potent quinazolinone-based therapeutic agents. The presence of a 3-amino group can introduce a key hydrogen-bonding site and alter the molecule's polarity, which can be beneficial for target interaction.

Furthermore, the derivatization of this amino group with various alkyl, aryl, or acyl substituents has led to a wide array of compounds with diverse pharmacological profiles. For instance, the acylation of the 3-amino group to form amides, or its reaction with aldehydes to form Schiff bases, has yielded compounds with significant anticonvulsant, anti-inflammatory, and antimicrobial activities. These substitutions can enhance lipophilicity, which may improve the compound's ability to cross biological membranes, or introduce additional binding interactions with the target protein.

Aromatic and Heterocyclic Ring Attachments

The direct attachment of aromatic or heterocyclic rings to the N-3 position represents another important avenue of SAR exploration. This modification significantly increases the structural diversity and complexity of the quinazolinone scaffold, allowing for the exploration of new chemical space.

The introduction of an N-3 aryl substituent can lead to compounds with potent hypnotic, sedative, and anticonvulsant activities. The nature and substitution pattern of this aryl ring are critical. For example, the presence of electron-withdrawing or electron-donating groups on the N-3 aryl ring can fine-tune the electronic properties of the entire molecule and influence its biological activity.

Similarly, the attachment of various heterocyclic rings, such as piperazine (B1678402), morpholine, or triazole, to the N-3 position has been extensively investigated. These heterocyclic moieties can introduce basic nitrogen atoms, which can be protonated at physiological pH, leading to improved aqueous solubility and the potential for ionic interactions with the biological target. This strategy has been particularly fruitful in the development of quinazolinone derivatives with anticancer and antimicrobial properties.

Significance of Substitutions on the Quinazolinone Benzene (B151609) Ring (e.g., C-6, C-8)

While the substitutions at C-2 and N-3 are of paramount importance, modifications on the fused benzene ring of the quinazolinone nucleus, particularly at the C-6 and C-8 positions, also play a significant role in modulating the biological activity. These positions offer opportunities to further refine the pharmacological profile of the lead compounds.

For instance, the presence of a bromine atom at the C-6 position has been shown to enhance the anticonvulsant activity of certain quinazolinone series. It is believed that these substitutions can lead to improved interactions with the binding site or alter the electronic distribution of the quinazolinone ring system, thereby enhancing its intrinsic activity. The strategic placement of substituents on this benzene ring can also prevent metabolic degradation, leading to an improved pharmacokinetic profile.

Rational Design Based on Molecular Hybridization and Dimerization

The rational design of novel therapeutic agents often employs strategies that aim to enhance potency, selectivity, and pharmacokinetic profiles while potentially reducing off-target effects. For derivatives of 2-(2-Chlorophenyl)quinazolin-4-ol, two such prominent strategies are molecular hybridization and dimerization. These approaches leverage the known biological importance of the quinazolinone scaffold to create new chemical entities with improved or multifaceted pharmacological activities. nih.govrsc.org

Molecular Hybridization

Molecular hybridization is a structural modification technique centered on combining two or more distinct pharmacophores (structural units responsible for a molecule's biological activity) into a single covalent entity. nih.govnih.gov The goal is to develop hybrid compounds that may exhibit a synergistic effect, engage multiple biological targets simultaneously, or possess an entirely new activity profile compared to the individual parent molecules. rsc.orgeurekaselect.com The quinazolinone nucleus is a frequently utilized scaffold in hybridization due to its well-established and diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net

Researchers have successfully created hybrid molecules by linking the quinazolinone core with various other biologically active heterocycles. nih.gov The strategy involves identifying pharmacophores that can complement or enhance the inherent activity of the quinazolinone ring system.

Table 1: Examples of Quinazolinone-Based Molecular Hybrids and Their Activities

| Quinazolinone Core | Hybridized Moiety | Linker Type | Resulting Biological Activity |

| Quinazolinone | Thiazole | - | Anticancer nih.govresearchgate.net |

| Quinazolinone | Triazole | 2-thioacetamido | Anticancer (MCF-7) rsc.org |

| Quinazolinone | Chalcone | - | Anticancer, Antimicrobial, Anti-inflammatory eurekaselect.com |

| Quinazolinone | Indolin-2-one | Imine | Anticancer rsc.org |

| Quinazolinone | Piperazine | - | Enhanced general biological activity researchgate.net |

| Quinazolin-2,4-dione | Various N-heterocycles | Acetyl/amide | Antimalarial (in silico) nih.gov |

This table is generated based on findings from multiple research articles.

Detailed research findings highlight the potential of this approach. For instance, hybrids designed with structural features of both triazole and quinazolinone, connected through a 2-thioacetamido linkage, were synthesized and evaluated for cytotoxic activity. rsc.org One of the resulting hybrid compounds showed activity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 38.38 μM. rsc.org Similarly, the hybridization of quinazolinone with indolin-2-one through an imine linkage produced analogues with anti-proliferative activity against several human cancer cell lines. rsc.org The combination of quinazoline (B50416) and piperazine moieties has also been shown to significantly improve the biological characteristics of the parent compounds. researchgate.net

Dimerization

Dimerization is a specific application of molecular hybridization where two monomeric units are linked together. This strategy can lead to the formation of larger, more rigid molecules. The rationale is that such a dimeric structure may achieve higher binding affinity and selectivity by interacting with two adjacent binding sites on a single receptor or by cross-linking two receptor molecules.

In the context of quinazolinone derivatives, dimerization has been shown to be a favorable strategy. Research into a series of quinazolinones revealed that unexpected dimers could be formed under certain synthetic conditions. nih.gov Subsequent evaluation of these dimeric compounds demonstrated that they possess very potent biological activity. nih.gov This finding suggests that a bulky and rigid molecular structure can be advantageous for receptor binding. nih.gov

Table 2: Effect of Dimerization on Quinazolinone Derivative Activity

| Compound Type | General Structure | Activity Observation |

| Monomer | Single Quinazolinone Unit | Active |

| Dimer | Two Quinazolinone Units Linked Together | Very potent activity; bulky, rigid structure is favorable for receptor binding. nih.gov |

This table illustrates the principle of enhanced activity through dimerization as reported in the literature.

This enhancement in activity underscores the value of dimerization as a rational design principle for developing potent quinazolinone-based compounds.

Mechanistic Exploration of Biological Activities of 2 2 Chlorophenyl Quinazolin 4 Ol Analogs in Vitro and in Vivo Non Human Models

Anti-Cancer and Anti-Proliferative Mechanisms

The quinazoline (B50416) scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant anticancer effects. nih.govnih.gov Analogs of 2-(2-chlorophenyl)quinazolin-4-ol, which belong to the broader class of quinazolinones, have been the subject of extensive research to elucidate their mechanisms of action against cancer cells. These investigations have revealed that their anti-proliferative and cytotoxic effects stem from the modulation of several key cellular pathways and targets crucial for cancer cell survival and proliferation.

A primary mechanism through which quinazolinone analogs exert their anti-cancer effects is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that drive tumorigenesis. nih.gov Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as key targets. nih.govrsc.org EGFR is involved in cell proliferation and survival, while VEGFR-2 is a principal regulator of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.govnih.gov The dual inhibition of these receptors is a promising strategy to combat cancer growth and metastasis. nih.govrsc.org

Numerous studies have synthesized and evaluated novel quinazolinone derivatives for their direct inhibitory activity against EGFR and VEGFR-2 enzymes. These in vitro assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), providing a direct assessment of potency.

For instance, a series of 2-thioquinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 inhibitors. nih.govrsc.org Within this series, one of the most potent analogs demonstrated an IC₅₀ value of 0.049 µM against EGFR, which was comparable to the standard drug lapatinib (B449) (IC₅₀ of 0.059 µM). nih.gov The same compound showed strong VEGFR-2 inhibition with an IC₅₀ of 0.054 µM, nearing the potency of the reference drug sorafenib (B1663141) (IC₅₀ of 0.041 µM). nih.gov

In another study focused on developing specific VEGFR-2 inhibitors, a novel quinazoline-based derivative, compound 18d, exhibited a VEGFR-2 inhibitory IC₅₀ of 0.340 µM, which was superior to sorafenib (IC₅₀ = 0.588 µM). nih.gov Similarly, compound SQ2, a dicarboxamide derivative, showed a potent VEGFR-2 kinase inhibition IC₅₀ of 0.014 µM. nih.gov These results confirm that the quinazolinone scaffold can be effectively modified to produce highly potent inhibitors of key cancer-related kinases.

Table 1: In Vitro Kinase Inhibition by Quinazolinone Analogs

| Compound/Analog Series | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| Compound 4 (2-thioquinazolin-4(3H)-one analog) | EGFR | 0.049 | Lapatinib | 0.059 | nih.gov |

| Compound 4 (2-thioquinazolin-4(3H)-one analog) | VEGFR-2 | 0.054 | Sorafenib | 0.041 | nih.gov |

| Compound 18d (Quinazolin-4(3H)-one derivative) | VEGFR-2 | 0.340 | Sorafenib | 0.588 | nih.gov |

| Compound SQ2 (Dicarboxamide derivative) | VEGFR-2 | 0.014 | Cabozantinib | 0.0045 | nih.gov |

Beyond direct enzyme inhibition, the anti-proliferative activity of these analogs is manifested through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis, in cancer cells.

Cell Cycle Arrest: Treatment of cancer cells with quinazolinone derivatives has been shown to cause them to halt their progression through the cell cycle, thus preventing cell division. A potent dual EGFR/VEGFR-2 inhibitor, compound 4, was found to arrest HCT-116 colon cancer cells in the G1 phase of the cell cycle. nih.govrsc.org Other analogs have been reported to induce a G2/M cell cycle arrest in A549 lung cancer cells and HCT116 cells. nih.govnih.gov For example, compound SQ2 strongly induced apoptosis by arresting the cell cycle in both the G1 and G2/M phases. nih.gov This interruption of the cell division process is a critical outcome of kinase inhibition.

Apoptosis Induction: A key goal of cancer therapy is to trigger apoptosis in tumor cells. Quinazolinone analogs have proven effective in this regard. The dual-inhibitor compound 4 induced a total of 46.53% apoptosis in HCT-116 cells, a significant increase compared to untreated cells (2.15%). nih.govrsc.org This process often involves the activation of caspases, a family of protease enzymes that execute apoptosis. researchgate.net For example, the quinoline (B57606) derivative CQAH was shown to induce the cleavage of caspase-3 and PARP in HCT116 and LoVo human colon cancer cell lines. nih.gov Studies on various analogs have confirmed the induction of both early and late-stage apoptosis in breast cancer (MCF-7), liver cancer (HepG2), and leukemia (K562) cell lines. nih.govmdpi.com This induction of apoptosis is a direct consequence of the cellular stress caused by the inhibition of critical survival pathways.

Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. nih.gov Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA1/2 mutations), can lead to cell death through a mechanism known as synthetic lethality. nih.govresearchgate.net The quinazolinone structure has been identified as a viable scaffold for developing potent PARP inhibitors. researchgate.net

A series of novel 4-Hydroxyquinazoline derivatives were designed to target PARP. One compound, B1, was found to have a potent inhibitory effect on PARP1, with an IC₅₀ value of 63.81 nM. nih.gov Other research identified 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) as a PARP inhibitor with an IC₅₀ of 400 nM. researchgate.net More recently, quinazoline-2,4(1H,3H)-dione derivatives have been developed, with one compound (Cpd36) showing remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov The cleavage of PARP by caspase-3, as seen with some quinoline derivatives in HCT116 cells, is also an indicator of apoptosis and highlights the intersection of these pathways. nih.gov

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a critical role in maintaining cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain quinazoline analogs have been identified as inhibitors of tubulin polymerization, placing them in the same class of anti-cancer agents as well-known drugs like paclitaxel (B517696) and the vinca (B1221190) alkaloids. nih.gov This mechanism provides another avenue by which quinazolinone-based compounds can exert their anti-proliferative effects. nih.gov

The ultimate measure of an anti-cancer compound's potential in early-stage research is its ability to kill cancer cells, a property known as cytotoxicity. Analogs of this compound have been extensively tested against a panel of human tumor cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). nih.govnih.govnih.gov

The results consistently show that these compounds possess moderate to good cytotoxic potential. For example, a series of 2-thioquinazolin-4(3H)-ones showed superior potency against all three cell lines compared to the standard drug sorafenib. nih.gov In another study, a quinazolin-4(3H)-one derivative (compound 18d) displayed potent cytotoxicity against HepG-2 (IC₅₀ = 3.74 µM), MCF-7 (IC₅₀ = 5.00 µM), and HCT-116 (IC₅₀ = 6.77 µM), outperforming the standard chemotherapeutic doxorubicin (B1662922) in this assay. nih.gov The cytotoxic effect of a quinazolinone-1,3,4-oxadiazole conjugate (compound 6a) was particularly notable against the HeLa cell line, with an IC₅₀ value of 7.52 μM. nih.gov These findings underscore the broad applicability of these compounds against various cancer types.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Quinazolinone Analogs in Human Cancer Cell Lines

| Compound/Analog Series | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Citation |

|---|---|---|---|---|

| Compound 4 (2-thioquinazolin-4(3H)-one) | 5.86 | 1.50 | 4.67 | nih.govrsc.org |

| Compound 20 (2-thioquinazolin-4(3H)-one) | 6.39 | 4.42 | 5.89 | nih.govrsc.org |

| Sorafenib (Reference Drug) | 7.26 | 5.47 | 6.89 | nih.govrsc.org |

| Compound 18d (Quinazolin-4(3H)-one) | 3.74 | 5.00 | 6.77 | nih.gov |

| Doxorubicin (Reference Drug) | 8.28 | 9.63 | 7.67 | nih.gov |

| Compound 8a (Quinazoline-oxymethyltriazole) | 7.94 (after 72h) | 12.96 (after 72h) | 5.33 (after 72h) | nih.gov |

| Compound 3e (2-morpholino-4-anilinoquinoline) | 12.76 | Not Tested | Not Tested | nih.gov |

| Compound 16 ( nih.govnih.govnih.govtriazolo[4,3-c]quinazoline) | 2.44 | Not Tested | 5.56 | nih.gov |

Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Antimicrobial Activities

Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial potential, which includes activity against both bacteria and fungi. nih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the quinazolinone core. eco-vector.com

Analogs of this compound have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The introduction of various substituents at different positions of the quinazoline ring system has been a key strategy in developing compounds with enhanced antibacterial action.

Newly synthesized 2,4-disubstituted-thioquinazolines and 2-thio-4-amino substituted quinazolines have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov These compounds also showed activity against the efflux deficient E. coli and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov The bioisosteric replacement of an amino group with sulfur at the 2-position of the quinazoline ring has been a successful approach to maintain high antibacterial potency while improving the safety profile. nih.gov

Furthermore, studies on other quinazolinone derivatives have highlighted their effectiveness. For instance, certain pyrazolo[5,1-b]quinazolines have shown significant inhibition against Gram-positive bacteria. researchgate.net The antibacterial activity of quinazolinone hybrids is a subject of ongoing research, with these compounds exerting their effects through various mechanisms. nih.gov It has been noted that some quinazolinone derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org Specifically, compounds with a naphthyl radical and an amide group have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Table 1: Antibacterial Activity of Selected Quinazoline Analogs

| Compound Type | Tested Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| 2,4-disubstituted-thioquinazolines | Gram-positive bacteria (including MRSA, penicillin-resistant S. pneumoniae, vancomycin-resistant Enterococcus), efflux deficient E. coli, M. smegmatis | MIC: 1-64 µg/mL | nih.gov |

| N-butyl-2-(butylthio)quinazolin-4-amine analogs | S. aureus Newman, S. pneumoniae DSM-20566, E. faecalis DSM-20478 | 2-4 fold improvement in activity over the parent compound | nih.gov |

| Pyrazolo[5,1-b]quinazolines | Gram-positive bacteria | Significant inhibition | researchgate.net |

| Quinazolinone with naphthyl radical and amide group | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced activity | eco-vector.com |

The antifungal potential of quinazolinone derivatives has also been a significant area of research. These compounds have been tested against various fungal strains, with their activity often being structure-dependent.

For example, newly synthesized quinazolinone compounds have demonstrated significant antifungal activity against several phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com The nature of the substituent group plays a crucial role; for instance, against Rhizoctonia solani AG1, compounds with a chloride group on the quinazolinone moiety showed better inhibition than those with a cyano group. mdpi.com Conversely, for fungi like Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, compounds containing a cyano group were more effective. mdpi.com

Other studies have reported that while some Schiff bases and 2-azetidinones derived from quinazolinones possess moderate to poor antifungal activity, certain N-hexyl substituted isatin-quinazoline derivatives are relatively active against various fungi. nih.gov The introduction of two chlorine atoms to a phenyl moiety has been shown to increase antifungal activity in some 1,2,4-triazole (B32235) derivatives. nih.gov Additionally, some new substituted 2-chloromethyl-4-methyl-quinazoline derivatives have shown promising antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected Quinazolinone Analogs

| Compound Type | Tested Fungi | Activity/Inhibition | Reference |

|---|---|---|---|

| Quinazolinone with chloride group | Rhizoctonia solani AG1 | Better inhibition than cyano-substituted analogs | mdpi.com |

| Quinazolinone with cyano group | Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, Colletotrichum fructicola | Better inhibition than chloro-substituted analogs | mdpi.com |

| N-hexyl substituted isatin-quinazoline derivative | Various fungi | Relatively active | nih.gov |

| 1,2,4-Triazole with 2,4-dichlorophenyl analogue | Various fungi | Slightly increased antifungal activity | nih.gov |

| 2-Chloromethyl-4-methyl-quinazoline derivatives | Various fungi | Favorable antimicrobial activity | researchgate.net |

Anti-Inflammatory Mechanisms

Quinazolinone derivatives have been identified as possessing significant anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response.

Microglial cells are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. frontiersin.orgresearchgate.net The BV-2 microglial cell line is a commonly used in vitro model to study neuroinflammatory processes. frontiersin.orgresearchgate.net

In lipopolysaccharide (LPS)-induced BV-2 cell models of neuroinflammation, various compounds have been shown to modulate the inflammatory response. For instance, chlorogenic acid has been demonstrated to reduce the levels of pro-inflammatory factors such as TNF-α, IL-6, IL-1β, and IFN-α. nih.gov This effect is mediated through the TLR4-mediated downstream pathway, involving the inhibition of TLR4, MyD88, TRIF, and NF-κB expression. nih.gov

Similarly, other agents have shown anti-inflammatory effects in BV-2 cells by suppressing the expression and release of pro-inflammatory cytokines and chemokines like IL-6, TNF-α, CCL2, CCL3, CXCL2, and CXCL10. mdpi.com The modulation of signaling pathways such as p38 MAPK, p42/44 MAPK (ERK 1/2), and protein kinase C (PKC), as well as the transcription factor NF-κB, are often implicated in these anti-inflammatory effects. mdpi.com The synthesis of inflammatory molecules like chemokines and cytokines in BV-2 cells after stimulation with LPS makes them a valuable tool for screening potential anti-inflammatory compounds. mdpi.com

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Many anti-inflammatory drugs target this enzyme. Several 2,3-diaryl-4(3H)-quinazolinone derivatives have been shown to exhibit COX-2 inhibitory and anti-inflammatory activity. nih.gov

Novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide have been designed to enhance COX-2 selectivity. nih.gov Some of these compounds have demonstrated superior COX-2 selectivity compared to previously reported quinazolinones and even equipotent selectivity to celecoxib. nih.gov For example, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives have shown strong COX-2 inhibitory activity with low IC50 values. researchgate.net Specifically, anilide derivatives have been identified as particularly effective COX-2 inhibitors, with efficacies similar to celecoxib. researchgate.net The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings is often considered essential for optimal COX-2 selectivity and inhibitory potency. nih.gov

The anti-inflammatory potential of quinazolinone analogs has also been confirmed in various in vivo animal models. For instance, a series of 3-[2'-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their cyclized azetidinone and thiazolidinone derivatives have been screened for anti-inflammatory activity. nih.govnih.gov

In these studies, compounds were administered to animals, and the percentage of edema inhibition was measured. Thiazolidinone derivatives generally showed better anti-inflammatory activity than the corresponding azetidinones. nih.gov The substitution pattern on the quinazolinone moiety significantly influenced the activity, with compounds having a 4-chlorophenyl group often showing better anti-inflammatory effects than those with a phenyl group. nih.gov For example, one of the most active compounds, a thiazolidinone derivative, showed 32.5% edema inhibition. nih.gov

Furthermore, some novel quinazolinones conjugated with other molecules have exhibited anti-inflammatory activity in vivo comparable to celecoxib. nih.gov A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also demonstrated potent anti-inflammatory properties in animal models, with ED50 values comparable to diclofenac (B195802) sodium and celecoxib. researchgate.net

Table 3: In Vivo Anti-inflammatory Activity of Quinazolinone Analogs

| Compound Series | Animal Model Assay | Key Findings | Reference |

|---|---|---|---|

| 3-[2'-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and derivatives | Edema inhibition | Thiazolidinones showed better activity (up to 32.5% inhibition) than azetidinones. 4-chlorophenyl substitution enhanced activity. | nih.gov |

| Novel quinazolinones conjugated with ibuprofen, indole acetamide, or thioacetohydrazide | In vivo anti-inflammatory assays | Activity comparable to celecoxib. | nih.gov |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | In vivo anti-inflammatory assays | Potent activity with ED50 values comparable to diclofenac sodium and celecoxib. | researchgate.net |

Neuropharmacological Activities

The quinazoline scaffold is a cornerstone in the development of novel neuropharmacological agents due to its ability to interact with a wide range of central nervous system targets.

The pentylenetetrazole (PTZ)-induced seizure model is a standard and widely used method for screening potential anti-epileptic drugs. nih.gov PTZ is an antagonist of the GABAA receptor, and its administration can induce seizures in animals. nih.gov Repetitive injections of subconvulsive doses of PTZ lead to a phenomenon known as chemical kindling, which models the progression of epilepsy. nih.gov This model is valuable for assessing the vulnerability to seizures and the efficacy of anticonvulsant compounds. nih.gov While research on the broader class of quinazolinone derivatives shows significant promise for anticonvulsant effects, the specific activity of this compound in the PTZ model is a subject of ongoing investigation. The endogenous opioid system has also been shown to play a protective role in preventing PTZ-induced seizures, suggesting that compounds modulating this system could have therapeutic potential. nih.gov

The γ-aminobutyric acid type A (GABAA) receptor is a primary target for a multitude of drugs, including those with anxiolytic, sedative, and anticonvulsant properties. nih.gov Positive allosteric modulators (PAMs) of the GABAA receptor are compounds that bind to a site on the receptor distinct from the GABA binding site. nih.gov This binding enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission. nih.govnih.gov This mechanism is distinct from that of direct agonists. nih.gov The action of benzodiazepines as PAMs at the GABAA receptor is a well-established example. nih.gov The anticonvulsant effects observed in many quinazolinone-based compounds are often hypothesized to be mediated through positive allosteric modulation of GABAA receptors, thereby potentiating GABAergic inhibition in the central nervous system.

The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is considered a biomarker for neuroinflammation, as its expression is significantly increased in activated glial cells during neural injury or disease. nih.gov Quinazoline derivatives have been identified as potent ligands for TSPO, exhibiting significant immunomodulatory and anti-neuroinflammatory effects. nih.govnih.gov

Research on TSPO ligands derived from the quinazoline scaffold, such as 2-Cl-MGV-1 and the closely related 2,4-Di-Cl-MGV-1, demonstrates their ability to counteract microglial activation. nih.gov In in-vitro studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), these TSPO ligands effectively suppressed the M1 pro-inflammatory pathway. nih.gov This was evidenced by a marked reduction in the release of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism involves the inhibition of the NF-κB p65 signaling pathway. nih.gov

| Inflammatory Mediator | Fold Reduction in Release |

|---|---|

| Nitric Oxide (NO) | 24-fold |

| Interleukin-6 (IL-6) | 14-fold |

| Interleukin-1β (IL-1β) | 14-fold |

| Tumor Necrosis Factor-α (TNF-α) | 29-fold |

| Interferon-γ (IFN-γ) | 6-fold |

The metabotropic glutamate (B1630785) receptor 7 (mGlu7), a member of the group III mGlu receptors, is widely expressed in brain regions associated with cognition and emotion. nih.gov It has emerged as a promising therapeutic target for conditions like schizophrenia. nih.govnih.gov Negative allosteric modulators (NAMs) of mGlu7 are of particular interest. An analog, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as an active mGlu7 NAM. nih.govnih.gov

This compound was found to be selective for mGlu7 over other group III receptors (mGlu4 and mGlu8). nih.gov The mechanism of action for mGlu7 NAMs involves inhibiting these receptors, which are often located on GABAergic terminals. nih.gov This inhibition facilitates the release of GABA, the primary inhibitory neurotransmitter, which in turn can control and dampen excessive glutamatergic network activity. nih.gov

| Compound | Target | Activity | IC₅₀ |

|---|---|---|---|

| ALX-171 | mGlu7 | Negative Allosteric Modulator (NAM) | 6.14 µM |

A key strategy in the development of therapeutics for Alzheimer's disease (AD) is the creation of multi-target agents that can address different aspects of the disease's pathology. nih.gov Analogs based on a 2,4-disubstituted quinazoline scaffold have been developed and evaluated for their ability to simultaneously inhibit cholinesterase enzymes and the aggregation of β-amyloid (Aβ) peptides. nih.gov

Several derivatives demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as prevent Aβ aggregation. nih.gov For instance, one of the most potent Aβ aggregation inhibitors identified was 4-(benzylamino)quinazolin-2-ol (Compound 15b), which was significantly more potent than reference compounds like curcumin (B1669340) and resveratrol. nih.gov Another compound, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9), was identified as a potent dual inhibitor of both cholinesterases and Aβ aggregation. nih.gov These findings highlight the suitability of the quinazoline template for developing multi-targeting agents for AD. nih.gov

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₄₀ Aggregation IC₅₀ (µM) |

|---|---|---|---|

| Compound 9 | 2.1 | 8.3 | 2.3 |

| Compound 15b | - | - | 0.27 |

Other Enzyme Inhibition Profiles

The versatility of the quinazoline core structure allows its derivatives to inhibit a variety of other enzymes implicated in different diseases, particularly cancer. researchgate.netmdpi.com

Tyrosine Kinase Inhibition : Quinazoline derivatives are well-known as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that control growth and differentiation. mdpi.com Gefitinib, a quinazoline-based drug, targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy. mdpi.com Novel quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov

Phosphodiesterase (PDE) Inhibition : Certain quinazolin-4(3H)-one hybrids have been designed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net

Topoisomerase II (Topo II) Inhibition : Recently developed nih.govnih.govnih.govtriazolo[4,3-c]quinazolines have been shown to act as Topoisomerase II catalytic inhibitors. nih.gov These compounds function by intercalating with DNA and blocking the enzyme's catalytic activity, representing a mechanism for anticancer effects. nih.gov

Alpha-Glucosidase Inhibition

Quinazolin-4(3H)-one derivatives have emerged as a significant class of α-glucosidase inhibitors, an enzyme crucial for carbohydrate digestion. researchgate.neteurjchem.com The inhibition of this enzyme, located in the brush border of the small intestine, can delay the breakdown of complex carbohydrates, thereby managing postprandial hyperglycemia. eurjchem.com

Research into 2-arylquinazolin-4(3H)-ones has identified these compounds as potent inhibitors of yeast α-glucosidase, with many analogs demonstrating inhibitory activity several hundred times greater than the standard drug, acarbose. researchgate.net A study on 2-phenylquinazolin-4(3H)-one derivatives with various substituents on the phenyl ring revealed important structure-activity relationships. researchgate.net For analogs with chlorine substituents, the inhibitory potency was found to decrease in the order of ortho > meta > para, suggesting that the ortho-substituted compound, this compound, would be a particularly strong inhibitor. researchgate.net

A detailed investigation of 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ), a positional isomer of the title compound, found it to be a potent α-glucosidase inhibitor with an IC₅₀ value of 12.5 ± 0.1 μM. researchgate.netnih.gov Kinetic analysis revealed that CQ inhibits α-glucosidase in a reversible and non-competitive manner. researchgate.netnih.gov The binding mechanism involves the formation of an inhibitor-enzyme complex, which quenches the intrinsic fluorescence of the enzyme. researchgate.netnih.gov This interaction is driven by a combination of hydrogen bonds, as well as electrostatic and hydrophobic forces. nih.gov

Further studies on different quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties have also demonstrated significant α-glucosidase inhibition, with one of the most potent compounds exhibiting an IC₅₀ of 14.4 µM and a competitive mode of inhibition. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Analogs

| Compound | IC₅₀ (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | Non-competitive | researchgate.netnih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | Non-competitive | researchgate.netnih.gov |

| Quinazolin-4(3H)-one derivative 7b | 14.4 ± 0.2 | Competitive | nih.gov |

| Acarbose (Standard) | 840 ± 1.73 | Not Applicable | researchgate.net |

Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) is a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com The isoform CA-II is associated with various conditions, including glaucoma, making it a valuable therapeutic target. nih.govnih.gov

A series of sixteen quinazolinone derivatives (designated 4a-p) were synthesized and evaluated for their inhibitory activity against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). nih.gov The screening revealed that the analogs displayed moderate to significant inhibition, with IC₅₀ values ranging from 8.9 to 67.3 μM against bCA-II and 14.0 to 59.6 μM against hCA-II. nih.govnih.gov One of the synthesized compounds was 3-Amino-2-(2-Chlorophenyl) Quinazolin-4(3H)-one, an analog structurally very similar to the compound of interest. researchgate.net

Kinetic studies were performed on the most active inhibitor from this series, compound 4d, to determine its mode of action. nih.govresearchgate.net The results indicated that it acts as a competitive inhibitor for both bCA-II and hCA-II, with Kᵢ values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. nih.govnih.gov This suggests that these quinazolinone analogs likely bind to the active site of the enzyme, competing with the natural substrate. nih.gov

Table 2: Carbonic Anhydrase II Inhibitory Activity of Quinazolinone Analogs

| Enzyme Target | IC₅₀ Range (μM) | Inhibition Mechanism (for most active) | Reference |

|---|---|---|---|

| Bovine Carbonic Anhydrase-II (bCA-II) | 8.9 - 67.3 | Competitive | nih.govnih.gov |

| Human Carbonic Anhydrase-II (hCA-II) | 14.0 - 59.6 | Competitive | nih.govnih.gov |

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, and its inhibition is a primary therapeutic strategy for preventing or mitigating long-term diabetic complications. nih.govresearchgate.net The quinazolin-4(3H)-one scaffold has been identified as a promising base for designing novel ALR2 inhibitors. researchgate.net

In a study focused on rational drug design, a library of quinazolin-4(3H)-one derivatives was developed and evaluated for in vitro ALR2 inhibitory activity. researchgate.net All the tested molecules demonstrated inhibitory activity with IC₅₀ values below 40 µM. researchgate.net Structure-based approaches, including molecular docking and dynamics simulations, confirmed that these derivatives could be putative ALR2 inhibitors. researchgate.net

Among the synthesized compounds, three were identified as particularly potent inhibitors of ALR2. researchgate.net These findings underscore the potential of the quinazolin-4(3H)-one core structure for developing effective ALR2 inhibitors to manage diabetic complications. researchgate.net

Table 3: Aldose Reductase (ALR2) Inhibitory Activity of Potent Quinazolin-4(3H)-one Analogs

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound Q10 | 1.47 ± 0.03 | researchgate.net |

| Compound Q3 | 1.72 ± 0.02 | researchgate.net |

| Compound Q2 | 2.56 ± 0.03 | researchgate.net |

Computational and Theoretical Investigations of 2 2 Chlorophenyl Quinazolin 4 Ol and Its Analogs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the structure-activity relationships (SAR) of potential drug candidates.

Molecular docking simulations have been extensively used to predict how quinazolin-4-ol analogs fit into the active sites of various target proteins. These studies reveal the specific amino acid residues that interact with the ligand, providing a detailed picture of the binding mode.

For instance, docking studies on S-alkylated quinazolin-4(3H)-ones have elucidated their binding modes within the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org The reference drug sorafenib (B1663141), for example, demonstrates its potent inhibition through an extensive network of interactions within the VEGFR-2 active site. rsc.org Similarly, the most potent EGFR tyrosine kinase (EGFR-TK) inhibitors among a series of 2-furyl quinazolin-4-one derivatives were docked into the ATP binding site of EGFR to explore their specific interactions. nih.gov

In the context of antiviral research, docking simulations were employed to identify the binding modes of quinazoline (B50416) derivatives with the active sites of enzymes like 3CLpro, sPLA2, and cPLA2, which are relevant to SARS-CoV-2. researchgate.net These studies showed that the compounds had excellent binding affinities, interacting with key amino acids within the target enzymes. researchgate.net For example, a study on quinazolin-2,4-dione analogues targeting the COVID-19 main protease (Mpro) found that the amide fragment and the quinazoline moiety could act as hydrogen bond donors and acceptors, forming crucial interactions within the active site. ekb.eg

Further studies on rsc.orgnih.govresearchgate.nettriazolo[4,3-c]quinazolines as Topoisomerase II (Topo II) inhibitors revealed that these compounds adopt a binding mode similar to the reference ligand amsacrine, indicating their potential as DNA intercalators. nih.gov The orientation of different side chains, such as open-chain aliphatic groups, into the minor groove of DNA was suggested to enhance binding affinity and cytotoxic activity. nih.gov

| Compound Class | Protein Target | Key Predicted Interactions | Source |

|---|---|---|---|

| S-Alkylated Quinazolin-4(3H)-ones | EGFR/VEGFR-2 | Interaction with the back pocket of the VEGFR-2 active site, involving residues like Lys721. | rsc.org |

| 2-Furyl Quinazolin-4-ones | EGFR-TK | Binding within the ATP binding site of the EGFR. | nih.gov |

| Quinazoline Sulfamerazine Derivatives | 3CLpro, sPLA2, cPLA2 | Strong interactions with key amino acids in the active sites of the enzymes. | researchgate.net |

| Quinazolin-2,4-diones | COVID-19 Mpro | Hydrogen bond interactions via the amide fragment and quinazoline moiety. | ekb.eg |

| rsc.orgnih.govresearchgate.nettriazolo[4,3-c]quinazolines | DNA-Topo II Complex | Planar aromatic system intercalates into DNA; side chains orient into the minor groove. | nih.gov |

A primary output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value helps in ranking and prioritizing compounds for further experimental testing. Lower binding energy values typically suggest stronger and more stable interactions.

For a series of newly synthesized quinazolin-2,4-dione analogues targeting the COVID-19 main protease (Mpro), docking studies revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Compound 4 in this series showed the highest binding affinity. ekb.eg In another study, derivatives of thiopyrano[2,3-b]quinoline were docked against the anticancer protein target CB1a, yielding binding affinities between -5.3 and -6.1 kcal/mol. nih.gov

Binding affinity can also be correlated with experimentally determined inhibitory concentrations (IC50 values). For example, quinazoline derivatives targeting SARS-CoV-2 proteases showed IC50 values in the low micromolar range. Compound 6 in this study had an IC50 of 1.18 µM against 3CLpro and 0.5 µM against cPLA2. researchgate.net Similarly, S-alkylated quinazolin-4(3H)-ones demonstrated potent antitumor activities, with compound 4 showing IC50 values between 1.50 and 5.86 µM against a panel of cancer cell lines. researchgate.net The introduction of certain chemical groups, such as a 4-methoxy group on the N3-phenyl moiety, was found to be detrimental, leading to a 9–10-fold decrease in binding affinity. rsc.org

| Compound Series | Protein Target | Binding Affinity Range (kcal/mol) | Notable IC50 Values (µM) | Source |

|---|---|---|---|---|

| Quinazolin-2,4-diones | COVID-19 Mpro | -7.9 to -9.6 | N/A | ekb.eg |

| Thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | N/A | nih.gov |

| Quinazoline Sulfamerazine Derivatives | 3CLpro | N/A | 1.18 - 5.47 | researchgate.net |

| S-Alkylated Quinazolin-4(3H)-ones | Various Cancer Cell Lines | N/A | 1.50 - 9.52 (HCT-116) | rsc.org |

| rsc.orgnih.govresearchgate.nettriazolo[4,3-c]quinazolines | MCF-7 / HCT-116 | N/A | 2.44 - 9.43 | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to understand how the protein and ligand move and adapt to each other.

A study on S-alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 inhibitors utilized MD simulations to examine the stability of the most active compounds within the enzyme binding pockets. researchgate.net These simulations can confirm whether the key interactions predicted by docking are maintained over a period of time, thus validating the binding mode. The stability of the ligand-protein complex is a critical factor for sustained biological activity. researchgate.net

A computational method known as thermal titration molecular dynamics (TTMD) combines a series of MD simulations at increasing temperatures with an analysis of protein-ligand interaction fingerprints. nih.gov This approach provides a qualitative estimation of the binding stability, successfully distinguishing between high-affinity (nanomolar) and low-affinity (micromolar) ligands for various protein targets. nih.gov Such methods are valuable screening tools for prioritizing compounds in drug discovery campaigns. nih.gov The general principle is that a more stable complex will require a higher temperature to disrupt its key interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These calculations are fundamental to understanding molecular structure, reactivity, and reaction mechanisms at the atomic level.

DFT methods are employed to calculate the optimized geometric parameters, normal mode frequencies, and vibrational assignments of quinazoline-related structures. For instance, a study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) used the B3LYP/6-31++G(d,p) level of theory to perform conformational analysis and assign vibrational frequencies based on potential energy distribution (PED). nih.gov Such analyses provide satisfactory predictions of structural parameters and vibrational wavenumbers, which can be compared with experimental data from X-ray diffraction (XRD) and FT-IR spectroscopy. nih.gov By mapping the electron density and molecular orbitals, DFT can predict the most likely sites for electrophilic or nucleophilic attack, thereby offering insights into the molecule's intrinsic reactivity.

Quantum chemical calculations are also powerful tools for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This helps in understanding the feasibility of a synthetic route and the factors controlling product formation. For example, the synthetic conversion of a 4H-benzoxazin-4-one derivative into different quinazolinone products through reactions with various nitrogen nucleophiles has been rationalized through mechanistic pathways. researchgate.net These computational studies can explain why certain reagents lead to specific products, guiding the optimization of reaction conditions for the synthesis of novel quinazolinone derivatives. researchgate.net

In Silico Predictions for Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism)

In the realm of modern drug discovery, in silico predictions of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—serve as a crucial, cost-effective screening method to evaluate the drug-likeness of novel chemical entities before their actual synthesis. For 2-(2-Chlorophenyl)quinazolin-4-ol and its analogs, various computational studies have been undertaken to forecast their ADME profiles, providing valuable insights into their potential as therapeutic agents.

Researchers have employed a variety of computational tools and modules to predict the ADME properties of quinazolinone derivatives. For instance, studies on a series of novel quinazolinone analogs designed as potential anticancer agents targeting the AKT1 protein utilized the admetSAR tool for ADME and toxicity (T) predictions. nih.gov These in silico analyses revealed that the synthesized compounds generally exhibited favorable pharmacokinetic characteristics. Notably, all the tested compounds were predicted to have the ability to cross the blood-brain barrier (BBB) and to be well-absorbed by the human intestine. nih.gov Furthermore, the toxicity predictions indicated that these compounds were non-carcinogenic. nih.gov

Similarly, other research efforts focusing on different series of quinazolinone analogs as potential dihydrofolate reductase (DHFR) inhibitors have used the QikProp® module within the Schrödinger molecular modeling software. asianpubs.org This tool helps in predicting a wide range of pharmaceutically relevant properties. Studies on dimeric 2-(2-chlorophenyl)-quinazolin-4-ones also confirmed their good drug-likeness character through in silico ADME studies. researchgate.net These predictive studies are instrumental in the early stages of drug development, allowing chemists to prioritize compounds with a higher probability of success in later clinical phases. The consistent finding across different studies is that the quinazolinone scaffold, including derivatives of this compound, possesses a promising foundation for developing orally bioavailable drugs. nih.govresearchgate.net

Below is a table summarizing the types of in silico ADME predictions performed on quinazolinone analogs based on available research.

| ADME Property | Prediction Tool/Method | Predicted Outcome for Quinazolinone Analogs | Reference |

| Blood-Brain Barrier (BBB) Permeability | admetSAR | Good permeability (BBB+) | nih.gov |

| Human Intestinal Absorption (HIA) | admetSAR | Good absorption | nih.gov |

| Carcinogenicity | admetSAR | Non-carcinogenic | nih.gov |

| Drug-Likeness | General in silico methods | Good drug-like characteristics | researchgate.net |

| General ADME Properties | QikProp® | Evaluated for various properties | asianpubs.org |

Homology Modeling and Structural Insights for Novel Targets

Computational techniques, particularly homology modeling and molecular docking, have been pivotal in elucidating the structural basis for the biological activities of this compound and its analogs. These methods provide atomic-level insights into how these compounds interact with their biological targets, guiding the rational design of more potent and selective inhibitors.

When the crystal structure of a target protein is unavailable, homology modeling is employed to build a three-dimensional model based on the known structure of a homologous protein. This model can then be used for docking studies to predict the binding mode of ligands. For instance, in the investigation of quinazolinone derivatives as potential anticancer agents, the crystal structure of the target protein AKT1 (PDB ID: 5WBL) was used for docking studies to understand the binding interactions of the synthesized compounds. nih.gov

Molecular docking studies have been performed for a wide array of quinazolinone derivatives against various therapeutic targets. nih.govnih.gov For example, dimeric 2-(2-chlorophenyl)-quinazolin-4-ones were studied for their interaction with Pteridine Reductase 1 (PTR1), a target in Leishmania donovani. researchgate.net The results indicated that several derivatives could be promising therapeutic candidates against this parasite. researchgate.net

In the context of anticancer research, quinazolinone analogs have been docked into the active site of Dihydrofolate Reductase (DHFR), a key enzyme in cell proliferation. asianpubs.orgnih.gov These in silico screening efforts, conducted prior to synthesis, help in identifying the 'best fit' moieties that are likely to exhibit inhibitory activity. asianpubs.org Similarly, a new series of quinazolin-4(3H)-one derivatives were designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), both crucial targets in breast cancer therapy. nih.gov Fragment-based combinatorial screening and subsequent activity assays led to the identification of potent dual inhibitors. nih.gov

These computational investigations reveal that the quinazolinone scaffold is a versatile structure that can be tailored to interact with the active sites of diverse enzymes and receptors. The insights gained from these studies are invaluable for structure-activity relationship (SAR) analysis and for the optimization of lead compounds.

The table below summarizes the novel targets investigated for this compound analogs and the key insights from computational studies.

| Target Protein | Therapeutic Area | Specific Analogs Studied | Key Computational Insights | Reference |

| Pteridine Reductase 1 (PTR1) | Antileishmanial | Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones | Similar binding modes for all derivatives, identifying promising therapeutic candidates. | researchgate.net |

| Dihydrofolate Reductase (DHFR) | Anticancer | Various quinazolinone analogs | Identification of 'best fit' moieties as potential inhibitors through in silico screening. | asianpubs.orgnih.gov |

| AKT1 | Anticancer | Novel quinazolinone derivatives | Investigation of binding mode interactions within the active site of the target protein. | nih.gov |

| PARP1 and BRD4 | Anticancer (Breast Cancer) | Quinazolin-4(3H)-one derivatives | Discovery of dual-target inhibitors through fragment-based combinatorial screening. | nih.gov |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural verification of newly synthesized quinazolinone derivatives. A suite of techniques provides complementary information to build a complete and unambiguous picture of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-chlorophenyl)quinazolin-4(3H)-one in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity. mdpi.com

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of 2-(2-chlorophenyl)quinazolin-4(3H)-one recorded in DMSO-d₆, a characteristic downfield singlet appears around δ 12.63 ppm, corresponding to the acidic proton of the N-H group in the quinazolinone ring. semanticscholar.org The aromatic protons on both the quinazoline (B50416) and the 2-chlorophenyl rings resonate as a series of doublets, triplets, and multiplets in the range of δ 7.50 to 8.18 ppm. semanticscholar.org

| ¹H NMR Data for 2-(2-chlorophenyl)quinazolin-4(3H)-one | |

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |

| 12.63 | s (1H, NH) |

| 8.18 | dd, J = 7.9, 1.4 Hz (1H) |

| 7.86 | dt, J = 7.8, 1.5 Hz (1H) |

| 7.75 – 7.65 | m (2H) |

| 7.65 – 7.53 | m (3H) |

| 7.50 | dt, J = 7.4, 1.3 Hz (1H) |

| Source: Data obtained in DMSO-d₆ at 400 MHz. semanticscholar.org |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for 2-(2-chlorophenyl)quinazolin-4(3H)-one shows a distinct signal for the carbonyl carbon (C=O) at approximately δ 161.5 ppm. semanticscholar.org The remaining carbon signals, corresponding to the aromatic rings, appear between δ 121.3 and 152.3 ppm. semanticscholar.org

| ¹³C NMR Data for 2-(2-chlorophenyl)quinazolin-4(3H)-one |

| Chemical Shift (δ ppm) |

| 161.5 (C=O) |

| 152.3 |

| 148.8 |

| 134.7 |

| 133.9 |

| 131.7 |

| 131.5 |

| 131.0 |

| 129.7 |

| 127.5 |

| 127.3 |

| 127.2 |

| 125.9 |

| 121.3 |

| Source: Data obtained in DMSO-d₆ at 101 MHz. semanticscholar.org |